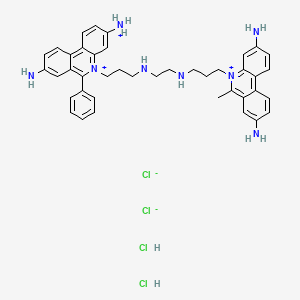
5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride is a complex organic compound with notable applications in scientific research. This compound is characterized by its aromatic ring structure and multiple amine groups, which contribute to its unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride typically involves a multi-step process:
Synthesis of Phenanthridinium Derivative: : Starting with a phenanthridinium precursor, the compound undergoes a series of substitution reactions.
Introduction of Ethylenebis(iminotrimethylene): : This involves reacting the phenanthridinium derivative with ethylenediamine in the presence of a suitable catalyst.
Formation of Diamino Substituents: : Incorporating the diamino groups is achieved through controlled reduction reactions.
Chloride Salt Formation: : The final step involves the conversion to the dichloride dihydrochloride salt form, ensuring the stability and solubility of the compound.
Industrial Production Methods
Industrial production follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include:
Enhanced reaction conditions, such as temperature and pressure control.
Use of advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically resulting in the formation of quinone derivatives.
Reduction: : Reduction reactions can convert the nitro groups to amino groups.
Substitution: : Nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reductions.
Solvents: : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often employed.
Major Products Formed
Oxidation typically leads to quinone derivatives.
Reduction yields diamino-substituted phenanthridinium.
Substitution reactions produce various functionalized phenanthridinium derivatives.
Aplicaciones Científicas De Investigación
Chemistry
This compound is used in synthetic chemistry for the development of new organic compounds and materials.
Biology
It has applications in molecular biology, particularly as a fluorescent probe due to its aromatic ring system that can interact with nucleic acids.
Medicine
In medicinal chemistry, it serves as a potential therapeutic agent or diagnostic tool due to its structural features that can interact with biological targets.
Industry
Industrially, it finds use in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism by which 5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride exerts its effects involves:
Molecular Targets: : It interacts with nucleic acids through intercalation, where the aromatic rings insert between DNA base pairs.
Pathways Involved: : This intercalation can inhibit the function of enzymes involved in DNA replication and transcription, making it a useful tool in studying these processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethidium Bromide: : Similar in structure with intercalative properties but differs in toxicity and application.
Propidium Iodide: : Another nucleic acid stain used in cell viability assays, differing in specific binding affinity and fluorescence properties.
Uniqueness
What sets 5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride apart is its unique combination of ethylene bridges and multiple amine groups, which enhances its binding specificity and fluorescence characteristics.
Propiedades
Número CAS |
61926-22-5 |
|---|---|
Fórmula molecular |
C46H49Cl2N8+ |
Peso molecular |
784.8 g/mol |
Nombre IUPAC |
5-[3-[2-[3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propylamino]ethylamino]propyl]-6-phenylphenanthridin-5-ium-3,8-diamine;chloride;hydrochloride |
InChI |
InChI=1S/C46H46N8.2ClH/c47-33-13-17-37-39-19-15-35(49)29-43(39)53(45(41(37)27-33)31-9-3-1-4-10-31)25-7-21-51-23-24-52-22-8-26-54-44-30-36(50)16-20-40(44)38-18-14-34(48)28-42(38)46(54)32-11-5-2-6-12-32;;/h1-6,9-20,27-30,49-52H,7-8,21-26,47-48H2;2*1H/p+1 |
Clave InChI |
BGWLYQZDNFIFRX-UHFFFAOYSA-O |
SMILES |
CC1=C2C=C(C=CC2=C3C=CC(=CC3=[N+]1CCCNCCNCCC[N+]4=C5C=C(C=CC5=C6C=CC(=CC6=C4C7=CC=CC=C7)N)[NH3+])N)N.Cl.Cl.[Cl-].[Cl-] |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=[N+]2CCCNCCNCCC[N+]5=C6C=C(C=CC6=C7C=CC(=CC7=C5C8=CC=CC=C8)N)N)N)N.Cl.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ethidium Homodimer-1; EthD-1; EthD 1; EthD1; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















